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Compound of Interest

Compound Name: 1-Chloro-3-iodo-5-nitrobenzene

Cat. No.: B175260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Chloro-3-iodo-5-nitrobenzene. Due to the limited availability of direct experimental spectra in

public databases, this guide presents a detailed analysis based on established spectroscopic

principles and data from analogous compounds. It includes predicted data summaries, detailed

experimental protocols for acquiring such data, and a logical workflow for spectroscopic

analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 1-Chloro-3-iodo-5-
nitrobenzene based on the analysis of substituted nitrobenzenes and halogenated aromatic

compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 8.2 - 8.4 t ~ 1.5 - 2.0 H-4

~ 8.0 - 8.2 t ~ 1.5 - 2.0 H-2

~ 7.8 - 8.0 t ~ 1.5 - 2.0 H-6
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Note: The chemical shifts are predicted for a solution in CDCl₃. The protons on the aromatic

ring are expected to be deshielded due to the electron-withdrawing nature of the nitro group.

The multiplicity is predicted as a triplet for each proton due to coupling with its two meta

neighbors, although the actual spectrum might show more complex splitting (e.g., a doublet of

doublets) if the coupling constants are slightly different.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

~ 148 - 150 C-5 (C-NO₂)

~ 138 - 140 C-1 (C-Cl)

~ 130 - 135 C-2

~ 128 - 132 C-6

~ 125 - 128 C-4

~ 92 - 95 C-3 (C-I)

Note: The chemical shifts are predicted for a solution in CDCl₃. The carbon attached to the nitro

group (C-5) is expected to be the most downfield, while the carbon attached to the iodine (C-3)

will be significantly upfield due to the heavy atom effect.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1550 - 1490 Strong Asymmetric NO₂ stretch[1]

1355 - 1315 Strong Symmetric NO₂ stretch[1]

~ 1100 Strong C-Cl stretch

~ 850 Medium-Strong C-N stretch

~ 680 Medium-Strong C-I stretch

900 - 690 Strong C-H out-of-plane bending

Note: The presence of strong absorption bands for the nitro group is a key characteristic

feature in the IR spectrum.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity Assignment

283/285 High
[M]⁺ (molecular ion) with ³⁵Cl/

³⁷Cl isotope pattern

237/239 Medium [M - NO₂]⁺

156 Medium [M - I]⁺

127 High [I]⁺

111/113 Medium [C₆H₃Cl]⁺

75 Medium [C₆H₃]⁺

Note: The molecular ion peak is expected to show a characteristic 3:1 intensity ratio for the M

and M+2 peaks due to the presence of chlorine. The fragmentation pattern will be dominated

by the loss of the nitro group and the halogen atoms.

Experimental Protocols
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The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 1-Chloro-3-iodo-5-nitrobenzene.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of 1-Chloro-3-iodo-5-nitrobenzene.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[2]

Transfer the solution to a clean, dry 5 mm NMR tube.[2]

Instrumentation:

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Data Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Data Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Data Processing:
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Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the

central peak of the CDCl₃ triplet for ¹³C.

2. Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (a few milligrams) of 1-Chloro-3-iodo-5-nitrobenzene in a

volatile solvent like dichloromethane or acetone.[3]

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[3]

Instrumentation:

Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Acquire a background spectrum of the clean, empty sample compartment before running

the sample.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.
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3. Mass Spectrometry (MS)

Sample Preparation:

Prepare a dilute solution of 1-Chloro-3-iodo-5-nitrobenzene (approximately 1 mg/mL) in

a volatile organic solvent such as methanol or acetonitrile.[4]

Further dilute the stock solution to a final concentration of about 10 µg/mL.[4]

Instrumentation:

A mass spectrometer with an electron ionization (EI) source, coupled with a gas

chromatograph (GC-MS) or a direct insertion probe.

Data Acquisition (EI mode):

Ionization Energy: 70 eV.

Mass Range: m/z 50-500.

Source Temperature: 200-250 °C.

Data Processing:

The mass spectrum will be plotted as relative intensity versus mass-to-charge ratio (m/z).

Identify the molecular ion peak and major fragment ions.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of 1-Chloro-3-iodo-5-nitrobenzene.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structural Confirmation
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(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Proton & Carbon Environment
(Chemical Shifts, Multiplicity)

Functional Groups
(-NO₂, C-Cl, C-I)

Molecular Weight & Fragmentation
(Molecular Ion, Isotope Pattern)

Confirmed Structure:
1-Chloro-3-iodo-5-nitrobenzene

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 1-Chloro-3-iodo-5-nitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b175260?utm_src=pdf-body-img
https://www.benchchem.com/product/b175260?utm_src=pdf-body
https://www.benchchem.com/product/b175260?utm_src=pdf-custom-synthesis
http://openchemistryhelp.blogspot.com/2012/12/nitro-compound-infrared-spectra.html?m=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

3. orgchemboulder.com [orgchemboulder.com]

4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility
[massspec.chem.ox.ac.uk]

To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-3-iodo-5-
nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175260#spectroscopic-data-for-1-chloro-3-iodo-5-
nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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